Lipophilicity (LogP) Positioning Within the N-Substituted Amino Alcohol Series: CNS Drug-Likeness Optimization Window
The target compound's computed XLogP3-AA of 2.1 places it within the empirically defined optimal LogP range for CNS drug candidates (typically 2–5), whereas the methylamino (LogP 1.3) and ethylamino (LogP 1.6) congeners fall below this window, and the dimethylamino analog (LogP 1.7) sits near the lower boundary [1]. The pyrrolidinyl analog (LogP 2.2) is marginally more lipophilic. This LogP differential of 0.5–0.8 units relative to the lower homologs translates to an approximately 3- to 6-fold increase in predicted octanol-water partition coefficient, a magnitude known to substantially influence passive blood-brain barrier permeation rates in parallel artificial membrane permeability assays (PAMPA-BBB) [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 |
| Comparator Or Baseline | Methylamino analog: XLogP3-AA = 1.3; Ethylamino analog: XLogP3-AA = 1.6; Dimethylamino analog: XLogP3-AA = 1.7; Pyrrolidinyl analog: XLogP3-AA = 2.2 |
| Quantified Difference | ΔLogP = +0.8 vs. methylamino; +0.5 vs. ethylamino; +0.4 vs. dimethylamino; −0.1 vs. pyrrolidinyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release); no experimental LogP or LogD data available for any series member |
Why This Matters
For CNS-targeted screening programs, LogP between 2 and 5 is empirically associated with higher probability of adequate brain exposure; the target compound is the only secondary amine in the series whose LogP enters this window, making it the most logical starting point for neuroscience-focused medicinal chemistry campaigns among the mono-N-alkyl secondary amine congeners.
- [1] PubChem Computed Properties for CID 137702782 (isopropylamino), CID 137702779 (methylamino), CID 137702780 (ethylamino), CID 137702781 (dimethylamino), CID 137702783 (pyrrolidinyl). XLogP3-AA values. National Center for Biotechnology Information. Accessed 2026-05-10. View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience. 2010;1(6):435-449. (Class-level reference for LogP–CNS permeability relationship.) View Source
